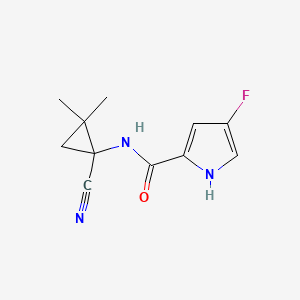
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was initially developed as a treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis. However, its potential applications have expanded to include organ transplantation, inflammatory bowel disease, and multiple sclerosis.
Mechanism of Action
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide selectively inhibits JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, this compound can block the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are involved in the activation and proliferation of T cells, B cells, and natural killer cells. By inhibiting their signaling, this compound can prevent the immune system from attacking the body's own tissues.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and prevent immune cell activation in various animal models and human clinical trials. It has also been found to improve symptoms and disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, this compound can also increase the risk of infections and may have other side effects, such as anemia and thrombocytopenia.
Advantages and Limitations for Lab Experiments
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune cell signaling and function. It can be used in vitro and in vivo to investigate the effects of JAK3 inhibition on immune cell activation, cytokine signaling, and inflammation. However, this compound may have off-target effects on other JAK family members, and its use in animal models and human clinical trials may be limited by its potential side effects and toxicity.
Future Directions
There are several potential future directions for research on N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide. One area of interest is the development of more selective JAK3 inhibitors that can reduce the risk of side effects and toxicity. Another area of interest is the investigation of this compound in combination with other immunosuppressive drugs, such as calcineurin inhibitors and mTOR inhibitors, to improve transplant outcomes. Finally, this compound may have potential applications in the treatment of other autoimmune diseases, such as multiple sclerosis, lupus, and type 1 diabetes.
Synthesis Methods
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide is synthesized using a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2,2-dimethylcyclopropanecarboxylic acid, which undergoes a series of transformations to yield the final product. The key steps in the synthesis include the formation of a cyano group, the introduction of a fluorine atom, and the incorporation of a pyrrole ring.
Scientific Research Applications
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide has been extensively studied for its immunosuppressive properties. It works by inhibiting a protein called Janus kinase (JAK), which is involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK, this compound can reduce inflammation and prevent the activation of immune cells. This makes it a promising drug candidate for the treatment of autoimmune diseases and transplant rejection.
properties
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-10(2)5-11(10,6-13)15-9(16)8-3-7(12)4-14-8/h3-4,14H,5H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMAGWNMNVSRHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)NC(=O)C2=CC(=CN2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

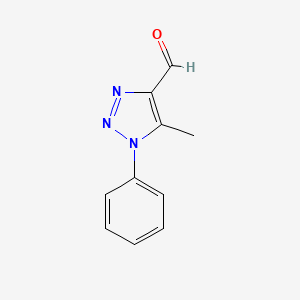
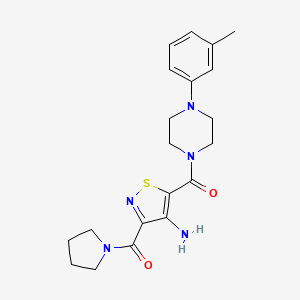
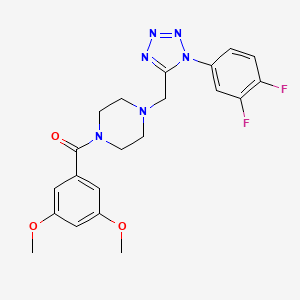
![Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2389026.png)
![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2389027.png)
![5-(2-fluorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2389031.png)
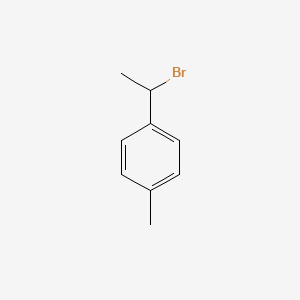

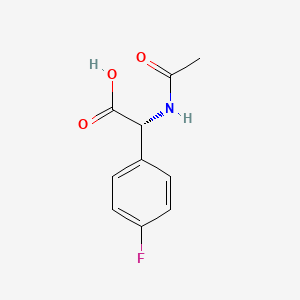

![Ethyl 1-{1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl}piperidine-3-carboxylate](/img/structure/B2389038.png)
![ethyl 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylate](/img/structure/B2389039.png)

![2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamide](/img/structure/B2389045.png)